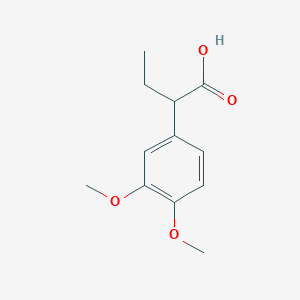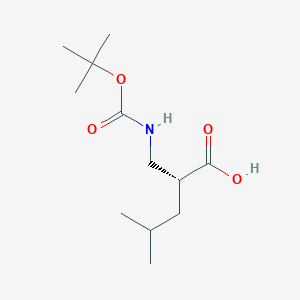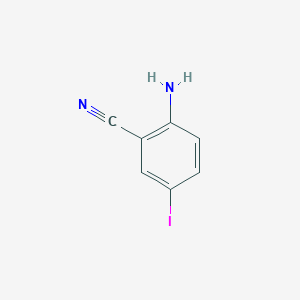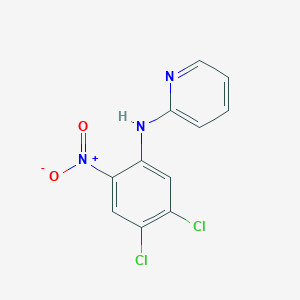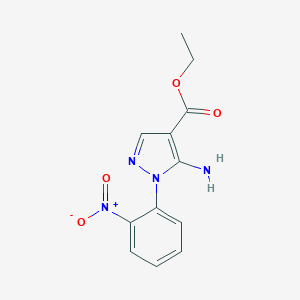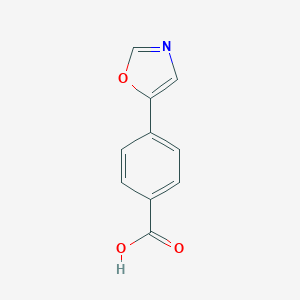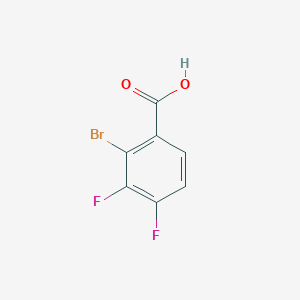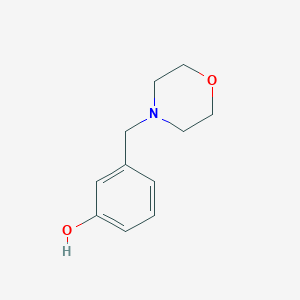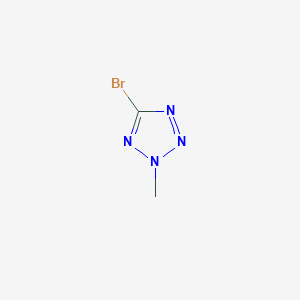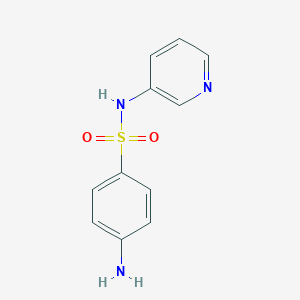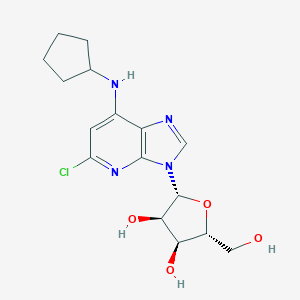
2-溴-1-苯乙醇
描述
2-Bromo-1-phenylethanol (BPE) is an organic compound derived from benzene. It is a colorless liquid with a sweet smell and a low boiling point. BPE is used as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals and pesticides. It is also used in the manufacture of dyes, fragrances, and other organic compounds. BPE has a variety of applications in the laboratory, including the synthesis of other compounds, the preparation of catalysts, and the production of pharmaceuticals and pesticides.
科学研究应用
天然2-苯乙醇生产:Chreptowicz et al. (2016)进行的研究探讨了天然2-苯乙醇(2-PE)的生产,这是一种在食品、香料和化妆品行业中使用的物质。他们在实验室规模的生物反应器中利用酵母生物量,导致2-PE的生产效率达到97.21%。
有机化合物的合成:Joshi、Suresh和Adimurthy(2013)描述了一种经济的方法,将2-溴-1-苯乙醇转化为1,1′-氧基双(2-溴乙烷-1,1-二基)二苯和1-(1-(苯氧基)-2-溴甲基)苯,在无溶剂条件下展示了其在有机合成中的实用性Joshi et al. (2013)。
Bromadol杂质分析:Li、Huang、Guo和Zhuang(2014)确定了2-苯乙醇是商业Bromadol样品中的主要杂质,并建立了其存在的定量分析方法Li et al. (2014)。
2-氨基-6-氯嘌呤的烷基化:Novák、Linhart、Dvořáková和Kubelka(2003)展示了在合成DNA中重要的鸟嘌呤加合物7-和9-羟基(苯基)乙基鸟嘌呤中使用2-溴-1-苯乙醇的方法Novák等人(2003年)。
多硫化物聚合物的研究:Ganesh和Kishore(1995)研究了1-溴-1-苯乙烷与二硫化钠和四硫化钠的反应,有助于理解多硫化物聚合物Ganesh & Kishore (1995)。
醛脱氢酶研究:Abriola等人(1987年,1990年)研究了溴乙酮(2-溴-1-苯乙酮)作为人类醛脱氢酶的亲和试剂,识别了酶中的关键氨基酸序列和活性位点Abriola et al. (1987),Abriola et al. (1990)。
2-苯乙醇的汇聚合成:Unuigboje和Emenike(2011)提出了一种2-苯乙醇的汇聚合成方法,展示了其在化学合成中的重要性Unuigboje & Emenike (2011)。
生物技术生产2-苯乙醇的进展:Hua和Xu(2011)回顾了2-苯乙醇的生物技术生产,强调增加生产和应用原位产品去除技术的策略Hua & Xu (2011)。
客体诱导的非晶到晶体转变:Wu等人(2022)探讨了使用固体超分子吸附材料分离卤代烷异构体,展示了1-/2-溴代烷烃的选择性Wu et al. (2022)。
基于乳清透析介质的生物生产:Drężek等人(2021)开发了一种在乳清透析介质上生产2-苯乙醇的技术,展示了其在环保策略中的潜力Drężek等人(2021年)。
作用机制
Target of Action
It’s known that the compound’s catalytic activity is related to the pk a of the hydrogen bond donor (hbd), and the optimal calculated pk a is about 3–4 fold higher than the pk a of 2-bromo-1-phenylethanol .
Mode of Action
It’s known that the compound undergoes a multi-step reaction . The compound’s interaction with its targets and any resulting changes are likely to be complex and dependent on various factors, including the presence of other compounds and environmental conditions.
Biochemical Pathways
It’s known that the compound is involved in a multi-step reaction . The affected pathways and their downstream effects would depend on the specific targets of the compound and the context in which it is used.
Pharmacokinetics
The compound’s molecular weight is 20106 , which may influence its pharmacokinetic properties
Result of Action
It’s known that the compound is involved in a multi-step reaction . The results of the compound’s action would depend on the specific targets of the compound and the context in which it is used.
属性
IUPAC Name |
2-bromo-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAHHEUQBMDBSLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941844 | |
| Record name | 2-Bromo-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-phenylethanol | |
CAS RN |
2425-28-7, 199343-14-1 | |
| Record name | α-(Bromomethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-(Bromomethyl)benzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(bromomethyl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.606 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Bromo-1-phenylethanol in studying halohydrin dehalogenases?
A1: 2-Bromo-1-phenylethanol, particularly its enantiomers, serves as a valuable model substrate for investigating the kinetic mechanism and enantioselectivity of halohydrin dehalogenases (HheC). [] HheC, an enzyme found in certain bacteria, catalyzes the conversion of halohydrins to epoxides, valuable building blocks in organic synthesis. Researchers use 2-Bromo-1-phenylethanol to unravel the enzyme's catalytic mechanism, including substrate binding, product release, and the rate-limiting steps involved. [] Understanding these aspects is crucial for optimizing HheC for biotechnological applications, such as the production of enantiopure epoxides.
Q2: How is the enantioselectivity of halohydrin dehalogenase towards 2-Bromo-1-phenylethanol determined?
A2: Studies have shown that HheC exhibits a preference for the (R)-enantiomer of 2-Bromo-1-phenylethanol. [] This preference, termed enantioselectivity, is determined by comparing the enzyme's kinetic parameters for each enantiomer. Research revealed a three-fold higher catalytic activity (kcat) and a significantly lower Michaelis constant (Km) for the (R)-enantiomer compared to the (S)-enantiomer. [] These differences indicate a stronger binding affinity and faster reaction rate for the (R)-enantiomer, highlighting the enzyme's ability to discriminate between the two mirror-image forms of the molecule.
Q3: How does the structure of halohydrin dehalogenase relate to its activity towards 2-Bromo-1-phenylethanol?
A3: The active site of HheC plays a crucial role in its interaction with 2-Bromo-1-phenylethanol. Specific amino acid residues within the active site are involved in substrate binding and catalysis. For example, mutations at positions Tyr187 and Trp249, residues involved in halide binding, were found to significantly impact the enzyme's catalytic activity (kcat) and enantioselectivity towards 2-Bromo-1-phenylethanol. [] These findings highlight the importance of these specific residues in facilitating halide release, a crucial step in the enzyme's reaction mechanism.
Q4: How is 2-Bromo-1-phenylethanol used in analytical chemistry?
A4: 2-Bromo-1-phenylethanol serves as a key intermediate in the analysis of bromate levels in food products. [] Specifically, a method has been developed where bromate extracted from samples reacts with styrene in the presence of 2-Bromo-1-phenylethanol. This reaction yields α-bromomethyl-benzenemethanol (another name for 2-Bromo-1-phenylethanol), which is then quantified using gas chromatography-mass spectrometry (GC/MS). [] This sensitive method allows for the detection of trace amounts of bromate, a potential carcinogen, in food.
Q5: How does 2-Bromo-1-phenylethanol relate to the study of DNA damage?
A5: Derivatives of 2-Bromo-1-phenylethanol, specifically 7-hydroxy(phenyl)ethylguanines, are formed when styrene oxide, a carcinogenic compound, reacts with DNA. [] Understanding the formation and biological consequences of these DNA adducts is crucial for assessing the risk of styrene oxide exposure. Researchers can synthesize these specific DNA adducts using 2-Bromo-1-phenylethanol as a starting material, enabling investigations into their impact on DNA replication and repair processes. []
Q6: What are the environmental implications of reactions involving 2-Bromo-1-phenylethanol?
A6: While 2-Bromo-1-phenylethanol itself hasn't been extensively studied for its environmental impact, the reactions it participates in can have implications. For instance, the use of potassium hydrogen sulfate (KHSO4) as a catalyst in synthesizing compounds related to 2-Bromo-1-phenylethanol presents an eco-friendly approach. [] This method, conducted under solvent-free conditions, minimizes waste generation and promotes sustainability in chemical synthesis. Further research into alternative catalysts and reaction conditions could lead to even more environmentally benign processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

